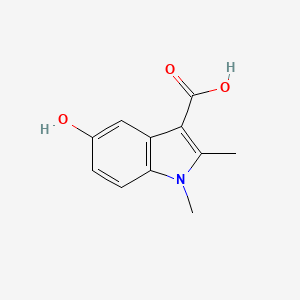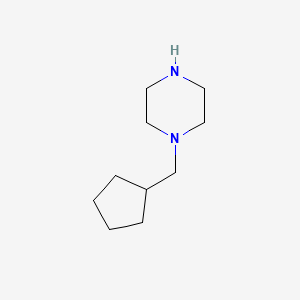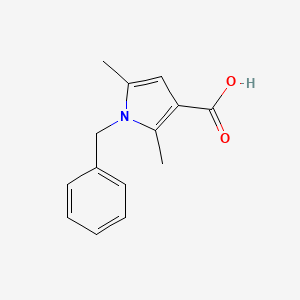
(4-Chlorobenzyl)isobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobenzyl)isobutylamine is an organic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two mirror image versions, and is composed of a nitrogen-containing ring structure. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a wide range of laboratory experiments.
Scientific Research Applications
Conformational Analysis
- Conformational Properties: Isobutylamine, a related compound to (4-Chlorobenzyl)isobutylamine, has been studied for its conformational properties using ab initio analysis. This study aids in understanding the structural and electronic properties of similar amines (Fernández, Mosquera, & Ríos, 1991).
Catalytic Applications
- Catalysis in Amino Acid Conversion: Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to produce primary amines, including isobutylamine, highlights the potential for using this compound in bio-based chemical production (Verduyckt, Coeck, & Vos, 2017).
Chemical Reactions
- Reactions with Chlorophyll Compounds: A study on the kinetics of reactions between chlorophyll and amines, including isobutylamine, provides insights into how this compound might interact in biological and chemical systems (Pennington, Boettcher, & Katz, 1974).
Spectroscopic Studies
- Vibrational Spectroscopy: The rotational isomers of 4-phenylbutylamine, a compound structurally similar to this compound, were studied using vibrational spectroscopy. This research helps understand the spectral properties of such compounds (Ünal & Okur, 2017).
Surface Properties
- Surface Tension Studies: Research on the surface properties of solutions containing isobutylamine provides insights into the interfacial behavior of similar amines, which could be relevant for this compound (Gliński, Chavepeyer, & Platten, 2001).
Electron Scattering
- Low-energy Electron Scattering: A study on low-energy electron scattering from isobutanol and related alkyl amines, including isobutylamine, could have implications for understanding the electronic properties of this compound (Fedus et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCJKLVHXIFTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359380 |
Source


|
| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69957-81-9 |
Source


|
| Record name | 4-Chloro-N-(2-methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69957-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)



![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)



